molecular formula C13H19NO3S B184111 1-(4-Ethoxyphenyl)sulfonylpiperidine CAS No. 32176-33-3

1-(4-Ethoxyphenyl)sulfonylpiperidine

Cat. No.: B184111
CAS No.: 32176-33-3
M. Wt: 269.36 g/mol
InChI Key: SPYWELRTYOGAHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethoxyphenyl)sulfonylpiperidine is a chemical compound of interest in medicinal chemistry and pharmaceutical research, particularly as a core structural scaffold. The sulfonyl piperidine moiety is a privileged structure in drug discovery, often used to modulate the physicochemical properties and biological activity of target molecules . While direct biological data on this specific compound is limited, research on closely related 1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate has shown that the sulfonyl piperidine chemotype can serve as a key fragment in the development of enzyme inhibitors . For instance, such fragments have been identified as a starting point for the development of potent cathepsin K inhibitors, which are a promising therapeutic target for conditions like osteoporosis . The compound provides researchers with a versatile building block for constructing more complex molecules, exploring structure-activity relationships (SAR), and screening for new biological activities. It is supplied for laboratory research applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

32176-33-3

Molecular Formula

C13H19NO3S

Molecular Weight

269.36 g/mol

IUPAC Name

1-(4-ethoxyphenyl)sulfonylpiperidine

InChI

InChI=1S/C13H19NO3S/c1-2-17-12-6-8-13(9-7-12)18(15,16)14-10-4-3-5-11-14/h6-9H,2-5,10-11H2,1H3

InChI Key

SPYWELRTYOGAHF-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 1-(4-Ethoxyphenyl)sulfonylpiperidine and its analogs:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Substituent(s) on Phenyl Ring Functional Group Key Features
This compound 32176-33-3 C₁₃H₁₉NO₃S 269.36 4-Ethoxy Sulfonyl Electron-donating ethoxy group; moderate lipophilicity.
1-(4-Chlorophenyl)sulfonylpiperidine HCl 101768-64-3 C₁₁H₁₅Cl₂NO₂S 296.21 4-Chloro Sulfonyl Hydrochloride salt; electron-withdrawing Cl enhances sulfonyl reactivity .
1-(4-Methoxy-3-methylphenyl)sulfonylpiperidine 457961-34-1 C₁₃H₁₉NO₃S 269.36 4-Methoxy, 3-Methyl Sulfonyl Methoxy (EDG) and methyl (steric bulk) alter binding interactions .
1-(2,4-Dichlorophenyl)sulfonylpiperidine 443904-59-4 C₁₁H₁₃Cl₂NO₂S 294.20 2,4-Dichloro Sulfonyl High lipophilicity; dual electron-withdrawing Cl groups .
1-[(4-Nitrophenyl)sulfanylmethyl]piperidine 1375472-00-6 C₁₂H₁₆N₂O₂S 252.34 4-Nitro Sulfanylmethyl Thioether linkage; nitro group increases electron deficiency .
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid N/A C₉H₁₅NO₄ 201.22 Ethoxycarbonyl Ester, Carboxylic Acid Distinct functional groups; potential for hydrogen bonding .

Electronic and Steric Effects

  • Electron-Donating vs. Electron-Withdrawing Groups: The ethoxy group in the target compound donates electrons via resonance, reducing the sulfonyl group's electrophilicity compared to chloro () or nitro () analogs. This difference may influence reactivity in nucleophilic substitution or hydrogen bonding .

Lipophilicity and Solubility

  • Ethoxy vs.
  • Chloro and Nitro Substituents : These groups significantly enhance lipophilicity but may reduce aqueous solubility, impacting bioavailability .

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